molecular formula C16H14ClN3O4S2 B2815609 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole CAS No. 868217-84-9

2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2815609
CAS No.: 868217-84-9
M. Wt: 411.88
InChI Key: WWADAZYLNCMXCR-UHFFFAOYSA-N
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Description

2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole is a complex organic compound that features both chlorophenyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps. One common method includes the reaction of 2-chlorobenzyl chloride with thiourea to form 2-[(2-chlorophenyl)methylsulfanyl]imidazole. This intermediate is then reacted with 4-nitrobenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or chromatography techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas are common.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include the inhibition of metabolic processes or the disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole
  • 2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-aminophenyl)sulfonyl-4,5-dihydroimidazole

Uniqueness

2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole is unique due to the presence of both chlorophenyl and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4S2/c17-15-4-2-1-3-12(15)11-25-16-18-9-10-19(16)26(23,24)14-7-5-13(6-8-14)20(21)22/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWADAZYLNCMXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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